molecular formula C10H16O B2925961 1,1-Dicyclopropylbut-3-en-1-ol CAS No. 24297-09-4

1,1-Dicyclopropylbut-3-en-1-ol

Cat. No.: B2925961
CAS No.: 24297-09-4
M. Wt: 152.237
InChI Key: PRZBRCGBBMJARR-UHFFFAOYSA-N
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Description

1,1-Dicyclopropylbut-3-en-1-ol is a chemical compound with the formula C10H16O . It has a molecular weight of 152.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16O/c1-2-7-10(11,8-3-4-8)9-5-6-9/h2,8-9,11H,1,3-7H2 . This indicates the presence of a but-3-en-1-ol group and two cyclopropyl groups attached to the same carbon atom.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Catalytic Isomerization

  • Catalytic Cycloisomerization : A study by Luzung, Markham, and Toste (2004) explored the cycloisomerization of 1,5-enynes using cationic triphenylphosphinegold(I) complexes, leading to a range of bicyclo[3.1.0]hexane structures. This process includes substrates with 1,2-disubstituted olefins, producing stereospecific cyclopropane products. The study demonstrates the application in preparing enantioenriched bicyclo[3.1.0]hexenes, showcasing the compound's role in synthesizing complex molecular structures with high stereocontrol (Luzung, Markham, & Toste, 2004).

Organic Synthesis Methodologies

  • Iodohydroxylation of Alkylidenecyclopropanes : Research by Yang and Huang (2008) demonstrated the iodohydroxylation of alkylidenecyclopropanes, producing iodocyclopropylmethanol and 3-iodobut-3-en-1-ol derivatives efficiently. This study underscores the compound's utility in introducing iodine functionalities into cyclopropane frameworks, enriching synthetic strategies for functionalized organic molecules (Yang & Huang, 2008).
  • Synthesis of Chiral Cyclopropane Units : Kazuta, Matsuda, and Shuto (2002) developed chiral cyclopropane units as conformationally restricted analogues of histamine, highlighting the compound's potential in designing bioactive molecules with constrained geometries for improved activity and specificity (Kazuta, Matsuda, & Shuto, 2002).

Material Science and Macrocyclic Chemistry

  • Construction of Giant Macrocycles : A study by Nakao et al. (2006) involved the synthesis of giant macrocyclic oligothiophenes, incorporating ethylene and acetylene building blocks. These macrocycles exhibit unique electronic and photophysical properties, suggesting the potential of 1,1-Dicyclopropylbut-3-en-1-ol derivatives in the development of advanced materials with specific optical and electronic functions (Nakao et al., 2006).

Peptide and Protein Chemistry

  • Peptide Structural Versatility : Crisma et al. (1989) investigated peptides containing C alpha, alpha-dialkylated glycines, focusing on the structural versatility and stability conferred by these residues. This research provides insights into how derivatives of this compound can influence peptide conformation and stability, contributing to the design of peptides with desired structural properties (Crisma et al., 1989).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H227, H315, H319, and H335, suggesting that it is combustible and can cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

1,1-dicyclopropylbut-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-2-7-10(11,8-3-4-8)9-5-6-9/h2,8-9,11H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZBRCGBBMJARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1CC1)(C2CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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